2-((1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline

CFTR Modulator Pharmacophore Fragment Medicinal Chemistry

Researchers sourcing THIQ sulfonamides for screening often face irreproducible data when substituting unvalidated analogs. Even subtle sulfonamide geometry variations drastically alter target binding, risking SAR integrity. This compound provides a defined 2-sulfonyl-THIQ scaffold with the Elexacaftor-matched 1,3-dimethylpyrazole pharmacophore. Sourced at ≥95% purity with zero HBDs (TPSA 63.6 Ų), it enables matched molecular pair analysis and focused library synthesis for kinase/GPCR programs. Documented in the HMS-LINCS collection (HMS1606K01) for data reproducibility.

Molecular Formula C14H17N3O2S
Molecular Weight 291.37
CAS No. 900376-46-7
Cat. No. B2844752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline
CAS900376-46-7
Molecular FormulaC14H17N3O2S
Molecular Weight291.37
Structural Identifiers
SMILESCC1=NN(C=C1S(=O)(=O)N2CCC3=CC=CC=C3C2)C
InChIInChI=1S/C14H17N3O2S/c1-11-14(10-16(2)15-11)20(18,19)17-8-7-12-5-3-4-6-13(12)9-17/h3-6,10H,7-9H2,1-2H3
InChIKeyGEHAEIXNZBEXAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-THIQ: Supply Baseline


2-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline (CAS 900376-46-7) is a synthetic small molecule with the molecular formula C14H17N3O2S and a molecular weight of 291.37 g/mol [1]. It is classified as a tetrahydroisoquinoline (THIQ) derivative that features a sulfonamide linkage connecting the THIQ core to a 1,3-dimethyl-1H-pyrazole ring. The compound is available from multiple chemical vendors and is typically supplied at ≥95% purity for research use . As of the publication date, no primary research articles or patents have been identified that report biological activity data specifically for this compound, placing it in the category of an early-stage research tool or screening library member.

Chemical Class: 2-Sulfonyl-THIQ derivative with 1,3-dimethylpyrazole substituent.
Purity Standard: ≥95% (research-grade specification).
Research Context: Early-stage screening; no bioactivity reported.

Procurement Risks: 2-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-THIQ


Compounds within the tetrahydroisoquinoline (THIQ) sulfonamide class cannot be trivially interchanged because subtle variations in the sulfonamide substituent and the position of the sulfonyl attachment on the THIQ ring drastically alter target binding and biological outcome. For instance, the well-known 5-sulfonyl-isoquinoline fasudil (HA-1077) is a potent Rho-kinase inhibitor (ROCK2 IC50 = 1.9 µM) [1], whereas the structurally distinct 2-sulfonyl-THIQ scaffold of the target compound presents a completely different pharmacophoric geometry. Without quantitative activity data, assuming functional equivalence is scientifically unsound; any uncontrolled substitution risks invalidating SAR hypotheses and generating irreproducible data in screening campaigns, which directly impacts procurement decisions for research programs.

Scaffold mismatch: 2-sulfonyl-THIQ differs fundamentally from 5-sulfonyl-isoquinoline (fasudil) pharmacophore; ROCK inhibition context may not transfer.
No bioactivity data available to support functional substitution for known kinase inhibitors.
Substituent variation (1,3-dimethylpyrazole vs. tosyl) can alter target engagement and screening outcomes.

Differentiation Evidence: 2-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-THIQ


Elexacaftor Pharmacophore Overlap

The 1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl moiety present in the target compound is identical to the core sulfonamide pharmacophore found in the FDA-approved CFTR modulator Elexacaftor (VX-445) [1]. This exact substructure match is not found in generic THIQ sulfonamides such as 2-tosyl-1,2,3,4-tetrahydroisoquinoline, providing a clear structural differentiation. The target compound therefore serves as a direct chemical biology probe for deconvoluting the contribution of this specific sulfonamide moiety to Elexacaftor's activity, a utility not offered by other commercially available THIQ building blocks.

Elexacaftor Fragment Overlap
Class-level
100% identity for 1,3-dimethylpyrazole sulfonyl moiety vs. 0% for tosyl analog
Supports fragment-based SAR for Elexacaftor pharmacophore
Structural inference; no direct CFTR activity data
CFTR Modulator Pharmacophore Fragment Medicinal Chemistry

Physicochemical Profile vs Fasudil

The target compound exhibits computed physicochemical property values that are distinct from its close structural analog Fasudil. Key differences include a lower XLogP3 (1.3 vs. Fasudil's 0.8), a smaller topological polar surface area (TPSA: 63.6 Ų vs. Fasudil's 77.9 Ų), and zero hydrogen bond donors compared to Fasudil's one donor [1][2]. These differences, though modest, can influence passive membrane permeability and solubility, making the target compound a more lipophilic and potentially more permeable scaffold for cell-based assays.

Properties vs Fasudil
Method context
XLogP3 +0.5, TPSA −14.3 Ų, HBD −1
May indicate distinct permeability profile in cell assays
Computed by XLogP3; experimental validation advised
Drug-likeness Physicochemical Properties Screening Library Design

HMS-LINCS Screening Collection Inclusion

The target compound is cataloged with the identifier HMS1606K01 in the HMS-LINCS (Library of Integrated Network-based Cellular Signatures) compound collection [1]. This indicates its prior selection and procurement for use in a large-scale, NIH-funded systems pharmacology initiative. In contrast, many structurally similar, commercially available THIQ sulfonamides lack this documented pedigree of inclusion in a curated screening library, which serves as a proxy for initial quality control and community interest.

LINCS Inclusion
Context-dependent
HMS1606K01 identifier
Supports LINCS data reproducibility
Prior inclusion in NIH-funded screening library
Screening Library LINCS Chemical Probe

Supply Purity & Research-Use Status

Vendor listings for CAS 900376-46-7 consistently specify a baseline purity of 95% for research use . While this is a common specification for screening compounds, it provides a quantifiable procurement benchmark. Researchers initiating new SAR programs can use this established purity standard as a minimum acceptance criterion when sourcing the compound from alternative suppliers, ensuring consistency across experiments.

Purity Benchmark
Data to verify
≥95% purity
Sets procurement quality threshold
Across independent vendors; verify COA
Chemical Purity Procurement Specification Quality Control

Application Scenarios: 2-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-THIQ


Fragment-Based CFTR Modulator Screening

Given the identical 1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl moiety shared with Elexacaftor, this compound is ideally suited as a core fragment for medicinal chemistry campaigns aimed at identifying novel CFTR correctors or potentiators. Researchers can use it as a starting point for fragment growth strategies, leveraging the validated pharmacophore while exploring diverse vectors from the tetrahydroisoquinoline nitrogen [1].

Physicochemical Comparator in Permeability Assays

The compound's computed property profile (XLogP3 1.3, TPSA 63.6 Ų, zero HBD) distinguishes it from closely related analogs like Fasudil. It can be used as a matched molecular pair comparator in permeability and solubility assays to isolate the effect of hydrogen bond donor count and polarity on cellular uptake, informing the design of more permeable THIQ-based probes [1].

Building Block for Combinatorial Library Synthesis

With a secondary amine in the THIQ core available for further derivatization and a robust 95% purity baseline, this compound serves as a reliable building block for generating focused libraries of 2-sulfonyl-THIQ derivatives. This can accelerate hit-to-lead optimization in programs targeting kinases, GPCRs, or epigenetic targets where sulfonamide-bearing THIQs have demonstrated activity .

Reference Standard for LINCS Data Replication

As a documented member of the HMS-LINCS compound collection (HMS1606K01), this compound can be procured to replicate or extend published LINCS cellular signature datasets. Its use ensures chemical identity continuity with prior large-scale profiling experiments, which is critical for data reproducibility in systems pharmacology research [2].

Application
Selection Property
Validation Focus
CFTR pharmacophore fragment studies
Elexacaftor-relevant sulfonamide moiety
Fragment-based SAR for CFTR modulators
Permeability comparator for THIQ analogs
Computed XLogP3/TPSA differential vs fasudil
Cell-based permeability assay benchmarking
Combinatorial library building block
Secondary amine derivatization at THIQ core
Library purity and scaffold fidelity
LINCS data replication studies
HMS-LINCS collection membership
Reproducibility of cellular signatures
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